(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one
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Overview
Description
(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one is a small organic molecule belonging to the class of pyrroloquinolines This compound is characterized by its complex structure, which includes a pyrrole ring fused to a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. Techniques such as solid-phase extraction and high-throughput experimentation can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reducing agents can be used to modify the compound’s structure by adding hydrogen atoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated analogs .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological macromolecules are of interest for understanding cellular processes.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one involves its interaction with specific molecular targets, such as myosin-14 in humans . This interaction can influence various cellular pathways, leading to the compound’s observed effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to bind to proteins and alter their function is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
- Phenylpyrrolidines
- Aminoquinolines and derivatives
- Aryl alkyl ketones
- Aniline and substituted anilines
- Imidolactams
- Tertiary alcohols
- Pyrroles
- Propargyl-type 1,3-dipolar organic compounds
- Carboxamidines
- Azacyclic compounds
- Organopnictogen compounds
- Organic oxides
- Hydrocarbon derivatives
Uniqueness
What sets (3aS)-3a-hydroxy-7-methyl-1-phenyl-1,2,3,3a-tetrahydro-4H-pyrrolo[2,3-b]quinolin-4-one apart is its unique structural features and its specific interactions with biological targets
Properties
Molecular Formula |
C18H16N2O2 |
---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3aS)-3a-hydroxy-7-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-14-15(11-12)19-17-18(22,16(14)21)9-10-20(17)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1 |
InChI Key |
KAJFGRLMKVNMLH-GOSISDBHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=O)[C@@]3(CCN(C3=N2)C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3(CCN(C3=N2)C4=CC=CC=C4)O |
Origin of Product |
United States |
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